molecular formula C17H16FNO3 B6574085 {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate CAS No. 1794909-54-8

{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate

Cat. No.: B6574085
CAS No.: 1794909-54-8
M. Wt: 301.31 g/mol
InChI Key: BALVLRZXBSTRAC-UHFFFAOYSA-N
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Description

{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a methyl 3-fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate can be achieved through a multi-step process involving the following key steps:

    Formation of 3-fluorobenzoic acid: This can be synthesized from fluorobenzene through a Friedel-Crafts acylation reaction using carbon dioxide and a suitable catalyst.

    Esterification: The 3-fluorobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-fluorobenzoate.

    Carbamoylation: The methyl 3-fluorobenzoate is reacted with {[(2-methylphenyl)methyl]carbamoyl} chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[(2-methylphenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the fluorine atom.

    {[(2-methylphenyl)methyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure with the fluorine atom at the para position.

    {[(2-methylphenyl)methyl]carbamoyl}methyl 2-fluorobenzoate: Similar structure with the fluorine atom at the ortho position.

Uniqueness

The presence of the fluorine atom at the meta position in {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate imparts unique chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12-5-2-3-6-14(12)10-19-16(20)11-22-17(21)13-7-4-8-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVLRZXBSTRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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